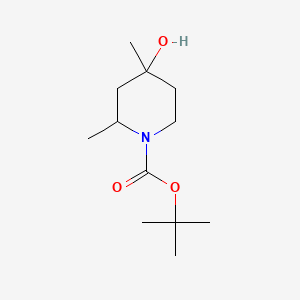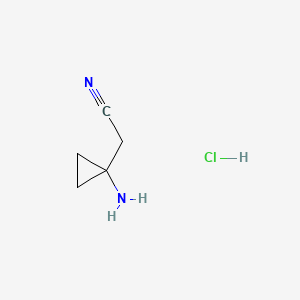![molecular formula C34H50P2 B6604371 dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane CAS No. 153725-05-4](/img/structure/B6604371.png)
dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane, also known as DCHP, is an organophosphane compound that has been studied for its potential applications in organic synthesis and as a ligand for transition metal complexes. This compound is of particular interest due to its unique structure, which contains two cyclohexyl rings connected by a phosphanyl group. DCHP has been found to be a useful reagent in organic synthesis and has been used in the synthesis of a variety of organic compounds, including small molecules, peptides, and carbohydrates. Additionally, DCHP has been used as a ligand for transition metal complexes, allowing for the formation of novel organometallic compounds.
Aplicaciones Científicas De Investigación
Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a ligand for transition metal complexes. Additionally, this compound has been used in the synthesis of a variety of organic compounds, including small molecules, peptides, and carbohydrates. This compound has also been used in the synthesis of a variety of organometallic compounds.
Mecanismo De Acción
The mechanism of action of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane is not well understood. However, it is believed that this compound acts as a Lewis acid, which can facilitate the formation of a variety of organometallic compounds. Additionally, this compound has been found to be a useful reagent in organic synthesis, as it can act as a nucleophile and react with a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some beneficial effects on the body, as it has been found to have antioxidant and anti-inflammatory properties. Additionally, this compound has been found to be a useful reagent in organic synthesis, as it can act as a nucleophile and react with a variety of organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane in lab experiments include its ability to act as a Lewis acid, its ability to act as a nucleophile, and its ability to facilitate the formation of a variety of organometallic compounds. Additionally, this compound is relatively inexpensive and easy to obtain. The limitations of using this compound in lab experiments include its potential toxicity and the fact that it is not very soluble in water.
Direcciones Futuras
The potential future directions of dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane research include further exploration of its potential applications in organic synthesis and as a ligand for transition metal complexes. Additionally, further research into the biochemical and physiological effects of this compound could be beneficial. Additionally, further research into the mechanism of action of this compound could lead to the development of more efficient and effective synthetic methods. Finally, further research into the potential toxicity of this compound could be beneficial.
Métodos De Síntesis
Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane can be synthesized using a variety of methods, including the Wittig reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. The Wittig reaction is the most commonly used method for this compound synthesis. This method involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base, such as potassium tert-butoxide. The Sonogashira coupling reaction involves the coupling of an aryl halide with an organometallic compound, such as a palladium-catalyzed reaction. The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction between an alkyl halide and an organometallic compound.
Propiedades
IUPAC Name |
dicyclohexyl-(8-dicyclohexylphosphanylnaphthalen-1-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50P2/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(30-21-9-3-10-22-30)31-23-11-4-12-24-31/h13-16,25-26,28-31H,1-12,17-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRWNNLDWBPGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C(=CC=C4)P(C5CCCCC5)C6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)
![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)



![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)



![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
